molecular formula C7H8BrNO2S B1266604 Benzenesulfonamide, p-bromo-N-methyl- CAS No. 703-12-8

Benzenesulfonamide, p-bromo-N-methyl-

Cat. No. B1266604
CAS RN: 703-12-8
M. Wt: 250.12 g/mol
InChI Key: ZAHMEHGOFNLRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05624922

Procedure details

A mixture of 4-bromophenylsulfonyl chloride (25.5 g, 100 mmol), CH2Cl2 (400 mL) and pyridine (1.6 g, 110 mol) was cooled to 0° C. and methylamine gas was added over 45 minutes. The mixture was warmed to room temperature, the solvent was removed in vacuo and the residue was dissolved in CH2Cl2 and washed with 2N HCl (2×100 mL), water (1×200 mL), saturated NaHCO3 (1×200 mL) and then brine (1×200 mL). The solvent was dried over MgSO4 and the solvent was removed in vacuo to afford 23 g of N-methyl-4-bromophenylsulfonamide.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[N:12]1C=CC=C[CH:13]=1.CN>C(Cl)Cl>[CH3:13][NH:12][S:8]([C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with 2N HCl (2×100 mL), water (1×200 mL), saturated NaHCO3 (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvent was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.